RXDX-106, also known as RXDX-106, is a small molecule kinase inhibitor with potent and selective inhibitory activity against the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases (RTKs) and the hepatocyte growth factor receptor (c-Met; HGFR) [, , ]. It is currently under preclinical development as a potential anticancer therapeutic agent [, ]. RXDX-106 has shown promising activity in inhibiting tumor growth and progression, especially in cancers where TAM and c-Met overexpression contribute to disease progression and resistance to other therapies [, , , ].
RXDX-106 acts as a potent and selective type II pseudo-irreversible inhibitor of TYRO3, AXL, MER, and c-MET [].
TAM Inhibition: In cancer cells, overexpression of TAM RTKs is associated with resistance to therapies and a more aggressive mesenchymal phenotype. RXDX-106 directly binds to and inhibits the kinase activity of TYRO3, AXL, and MER [, , ]. This inhibition disrupts downstream signaling pathways, ultimately suppressing tumor cell proliferation, survival, invasion, angiogenesis, and metastasis [, ].
c-Met Inhibition: c-Met, often overexpressed in various cancers, plays a crucial role in tumor growth, invasion, and metastasis. RXDX-106 inhibits c-Met kinase activity, hindering these processes [, ].
Immune Modulation: RXDX-106's inhibition of TAM receptors on immune cells, particularly macrophages and dendritic cells, is thought to reverse TAM-mediated immunosuppression and stimulate anti-tumor immunity [, ]. This effect is evident in the increased presence of M1-polarized macrophages, enhanced natural killer cell activity, and increased cytotoxic T-cell infiltration and function within the tumor microenvironment [].
Non-small Cell Lung Cancer (NSCLC): RXDX-106 shows superior efficacy as a single agent and in combination with erlotinib (an EGFR inhibitor) in preclinical models of NSCLC, particularly in erlotinib-resistant cases []. It significantly inhibits tumor growth in various NSCLC models, including patient-derived xenografts, highlighting its potential in overcoming resistance mechanisms [, ].
Breast Cancer: RXDX-106 effectively reduces lymph node and pulmonary metastasis in orthotopic models of breast cancer []. This finding suggests its potential use in managing metastatic disease.
Gastric Cancer: RXDX-106 demonstrates potent anti-tumor activity in gastric cancer models, significantly inhibiting tumor growth and even causing tumor regression in some cases [, ]. This effect is particularly relevant in MerTK-activated gastric cancer cell lines [].
Pancreatic Cancer: RXDX-106 is being investigated for its potential therapeutic utility in pancreatic cancer, although specific data from preclinical models is not provided in the available abstracts [].
Malignant Pleural Mesothelioma (MPM): Research suggests that a multi-kinase inhibitor targeting the RON/MET/TAM signaling network, which includes RXDX-106's targets, may be a superior strategy compared to selective RTK inhibitors in MPM [, ].
Bone Regeneration: In a mouse model, RXDX-106 accelerated alveolar bone fill following tooth extraction without affecting immune cell infiltration, suggesting a potential role in bone regeneration [].
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: